

Compound 18 (CPI-0610/Pelabresib): A Technical Guide to BRD4 Target Engagement

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Compound of Interest

Compound Name: *BRD4 Inhibitor-28*

Cat. No.: *B12377358*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound 18, also known as CPI-0610 and pelabresib, is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with particular activity against BRD4.[1][2] BRD4 is a key epigenetic reader that plays a critical role in the regulation of gene transcription, including that of oncogenes such as c-Myc.[3] By binding to acetylated lysine residues on histones, BRD4 recruits transcriptional machinery to specific gene promoters and enhancers. Inhibition of BRD4 has emerged as a promising therapeutic strategy in various malignancies, particularly hematological cancers.[2][4] This technical guide provides an in-depth overview of the target engagement of Compound 18 with BRD4, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data for Compound 18 (CPI-0610) in biochemical, cellular, and in vivo assays.

Table 1: Biochemical Activity of Compound 18

Target	Assay Format	IC ₅₀ (nM)	Reference
BRD4 (BD1)	TR-FRET	26	[5]
BRD4 (BD1)	TR-FRET	39	[1]

Table 2: Cellular Activity of Compound 18 (CPI-0610)

Cell Line	Cancer Type	Assay	IC ₅₀ (nM)	Reference
Raji	Burkitt's Lymphoma	c-Myc Expression	140	[5]
MV-4-11	Acute Myeloid Leukemia	Proliferation	~50	[1][6]
Multiple Myeloma (various)	Multiple Myeloma	Proliferation	Potent cytotoxicity	[2]

Table 3: Pharmacokinetic Profile of Compound 18

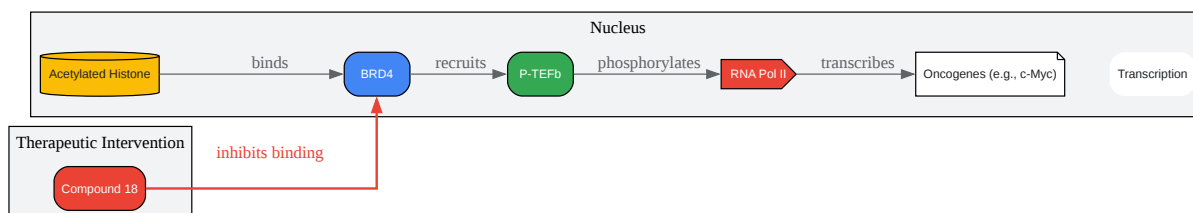
Species	Route of Administration	Half-life (T _{1/2})	Bioavailability (%)	Reference
Rat	Oral	1.4 h	31%	[3]

Table 4: In Vivo Efficacy of Compound 18 (CPI-0610)

Xenograft Model	Dosing	Effect	Reference
Raji Tumor	100 mg/kg P.O.	75% reduction in c-Myc mRNA at 4h	[3]
MV-4-11	30 mg/kg BID, 60 mg/kg QD P.O.	80% and 74% tumor growth inhibition	[6]

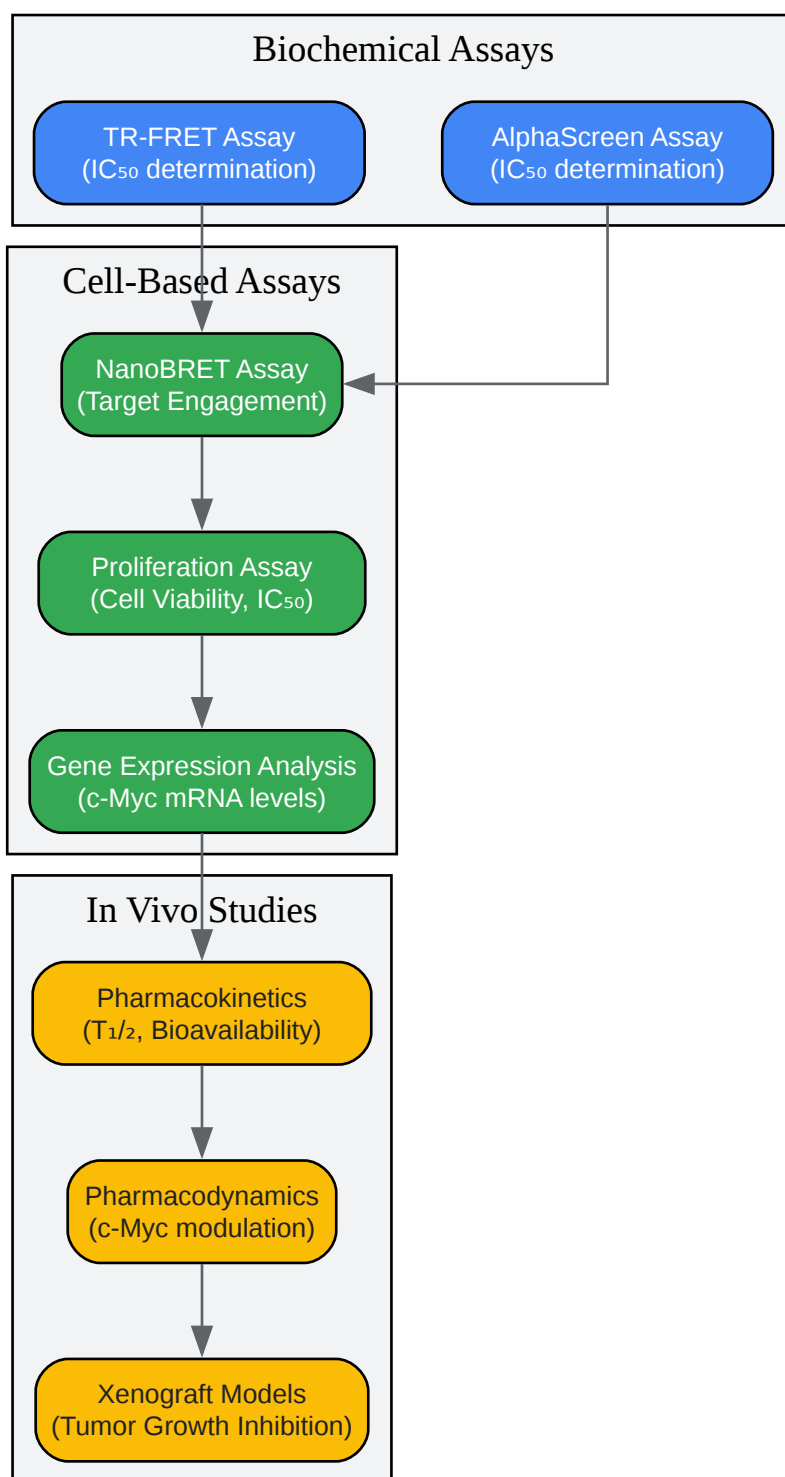
Signaling Pathway and Experimental Workflows

The following diagrams illustrate the BRD4 signaling pathway, the general workflow for assessing target engagement, and the logical progression of the research.



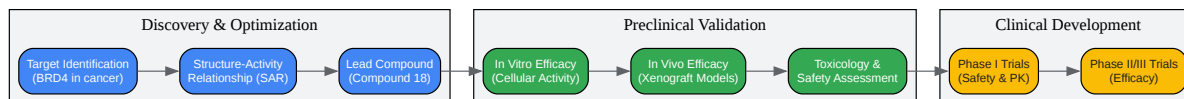
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BRD4 Signaling Pathway and Inhibition by Compound 18.



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Experimental Workflow for BRD4 Inhibitor Evaluation.



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Logical Progression of Drug Discovery and Development.

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to measure the binding affinity of Compound 18 to the BRD4 bromodomain.

- Principle: The assay measures the FRET between a terbium-labeled donor (e.g., anti-GST antibody bound to GST-tagged BRD4) and a fluorescently labeled acceptor (e.g., biotinylated histone H4 peptide bound to streptavidin-d2). Inhibition of the BRD4-histone interaction by Compound 18 leads to a decrease in the FRET signal.
- Materials:
 - Recombinant GST-tagged BRD4(BD1)
 - Biotinylated histone H4 peptide (acetylated)
 - Terbium-labeled anti-GST antibody
 - Streptavidin-d2
 - Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 1 mM DTT)
 - Compound 18 serially diluted in DMSO
 - 384-well low-volume plates

- Procedure:
 - Add 2 μ L of serially diluted Compound 18 or DMSO (vehicle control) to the wells of a 384-well plate.
 - Prepare a master mix containing BRD4(BD1), biotinylated histone H4 peptide, and assay buffer.
 - Add 8 μ L of the master mix to each well.
 - Incubate for 15 minutes at room temperature.
 - Prepare a detection mix containing terbium-labeled anti-GST antibody and streptavidin-d2 in assay buffer.
 - Add 10 μ L of the detection mix to each well.
 - Incubate for 60 minutes at room temperature, protected from light.
 - Read the plate on a TR-FRET-compatible plate reader, with excitation at 340 nm and emission at 620 nm (terbium) and 665 nm (acceptor).
 - Calculate the ratio of the acceptor signal to the donor signal and plot the results against the inhibitor concentration to determine the IC₅₀ value.

Cellular Proliferation Assay (e.g., in Raji or MV-4-11 cells)

This assay determines the effect of Compound 18 on the growth of cancer cell lines.

- Principle: Cell viability is assessed using a colorimetric or fluorometric method, such as the MTS or CellTiter-Glo® assay, after a defined period of incubation with the compound.
- Materials:
 - Raji or MV-4-11 cells

- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
- Compound 18 serially diluted in DMSO
- 96-well clear-bottom plates
- MTS reagent or CellTiter-Glo® reagent
- Procedure:
 - Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
 - Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
 - Add 100 µL of medium containing serially diluted Compound 18 to the wells. The final DMSO concentration should be kept below 0.5%.
 - Incubate for 72 hours at 37°C in a 5% CO₂ incubator.
 - Add 20 µL of MTS reagent to each well and incubate for 1-4 hours, or add 100 µL of CellTiter-Glo® reagent and incubate for 10 minutes.
 - Read the absorbance at 490 nm (MTS) or luminescence on a plate reader.
 - Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results against the inhibitor concentration to determine the IC₅₀ value.

In Vivo Xenograft Study

This study evaluates the anti-tumor efficacy of Compound 18 in a mouse model.

- Principle: Human cancer cells (e.g., MV-4-11) are implanted into immunocompromised mice. Once tumors are established, the mice are treated with Compound 18, and tumor growth is monitored over time.
- Materials:

- Immunocompromised mice (e.g., NOD/SCID)
- MV-4-11 cells
- Matrigel
- Compound 18 formulated for oral administration
- Vehicle control
- Calipers for tumor measurement
- Procedure:
 - Subcutaneously inject a suspension of MV-4-11 cells mixed with Matrigel into the flank of each mouse.
 - Monitor tumor growth until the average tumor volume reaches approximately 100-200 mm³.
 - Randomize the mice into treatment and control groups.
 - Administer Compound 18 or vehicle control orally (P.O.) at the desired dose and schedule (e.g., once or twice daily).[6]
 - Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: $(\text{length} \times \text{width}^2)/2$.
 - Monitor the body weight of the mice as an indicator of toxicity.
 - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers like c-Myc expression).
 - Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy.

Conclusion

Compound 18 (CPI-0610/pelabresib) is a well-characterized BRD4 inhibitor with potent biochemical and cellular activity. Its ability to engage BRD4 in cells leads to the suppression of

key oncogenic pathways, resulting in anti-proliferative effects in various cancer models. The preclinical data, including favorable pharmacokinetics and significant in vivo efficacy, have supported its advancement into clinical trials. This technical guide provides a comprehensive summary of the critical data and methodologies related to the target engagement of Compound 18, serving as a valuable resource for researchers in the field of epigenetic drug discovery.

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